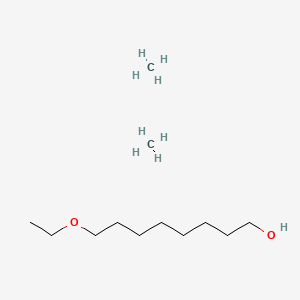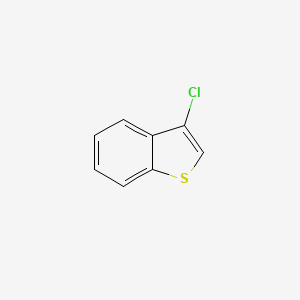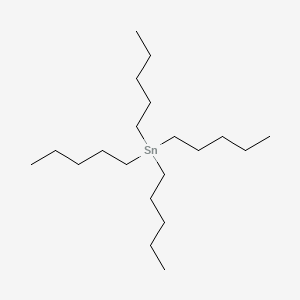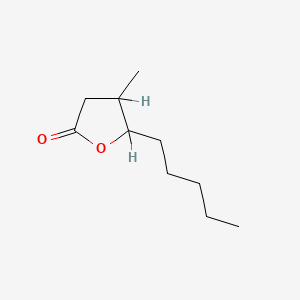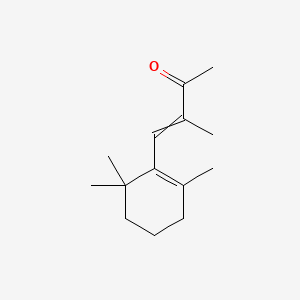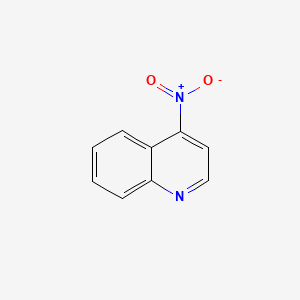
4-硝基喹啉
描述
4-Nitroquinoline is a quinoline derivative and a tumorigenic compound . It is a carcinogenic and mutagenic chemical . It has a heterocyclic aromatic structure and the same basic chemical formula of C9H6N2O2 .
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .
Molecular Structure Analysis
The molecular formula of 4-Nitroquinoline is C9H6N2O2 . Its molecular weight is 174.16 g/mol . The structure of 4-Nitroquinoline includes a benzene ring fused with a pyridine moiety .
Chemical Reactions Analysis
4-Nitroquinoline and its derivatives react with genomic DNA to form stable quinolone monoadducts, which are highly mutagenic and genotoxic . It induces DNA lesions usually corrected by nucleotide excision repair .
Physical And Chemical Properties Analysis
4-Nitroquinoline is yellow to brown in color . It has a melting point of 154-156 °C (lit.) . It is soluble in acetone .
科学研究应用
突变和遗传研究
- 突变谱特征化: 4-硝基喹啉1-氧化物(4-NQO)具有高度致癌和诱变性,在各种生物体中引起突变。它已被用于遗传筛选和研究DNA损伤和修复。在曲霉中的全基因组测序揭示了4-NQO诱导鸟嘌呤和腺嘌呤残基的替换,有助于了解其完整的诱变潜力(Downes et al., 2014)。
癌症模型
- 鳞状细胞癌模型: 4-NQO已被用于在动物模型中诱导鳞状细胞癌,特别是在大鼠腭粘膜中。这对于研究口腔癌的发展及其前驱性粘膜变化具有重要意义(Nauta et al., 1996)。
- DNA损伤和癌症: 对4-NQO诱导的大鼠舌癌症状的研究表明口腔粘膜细胞中的DNA损伤可以预测口腔癌的风险和进展。这个模型对于理解与癌症发展相关的基因组不稳定性至关重要(Ribeiro et al., 2004)。
DNA损伤和修复
- DNA链断裂和修复: 4-NQO引起DNA中的单链和双链断裂,这些断裂可以在去除致癌物质后修复。4-NQO的这一方面对于研究细胞模型中DNA损伤和修复机制至关重要(Andoh & Ide, 1972)。
光动力活性
- 光动力学特性: 4-NQO还表现出光动力活性,这是一种光能和化学增敏剂产生效应的现象,单独的任一成分都不会引起这种效应。4-NQO的这一特性对于研究光动力疗法及相关领域具有重要意义(Nagata et al., 1967)。
分子和细胞研究
对RNA合成的影响: 研究表明4-NQO可以影响RNA合成,特别是通过抑制多核糖体结构的氨基酸合并。这一见解对于理解致癌物质对细胞过程的分子影响是宝贵的(Paul et al., 1969)。
酶相互作用和代谢: 对哺乳动物细胞中4-NQO代谢的研究提供了洞察力,了解不同代谢条件如何影响这种化合物的反应。4-NQO在肝脏和肝瘤中的酶促转化为4-羟基氨基喹啉-1-氧化物对于理解酶在4NQO致癌中的作用至关重要(Sugimura et al., 1966)。
安全和危害
未来方向
4-Nitroquinoline is used in the assessment of the efficacy of diets, drugs, and procedures in the prevention and treatment of cancer in animal models . It is also used in research to study its carcinogenic effects . Future research may focus on understanding its exact mechanism of action and finding ways to mitigate its harmful effects.
属性
IUPAC Name |
4-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVSFHWMXABGPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190849 | |
| Record name | Quinoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitroquinoline | |
CAS RN |
3741-15-9 | |
| Record name | 4-Nitroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3741-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxo-n-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B1605666.png)
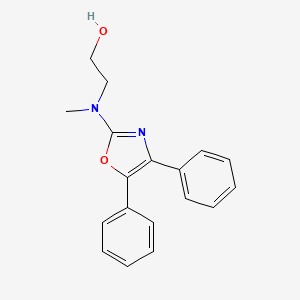
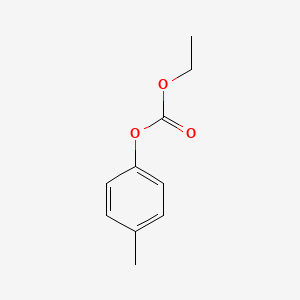
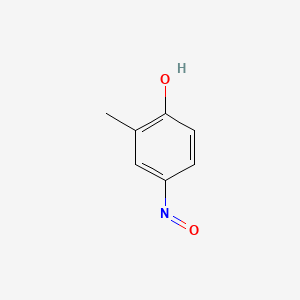
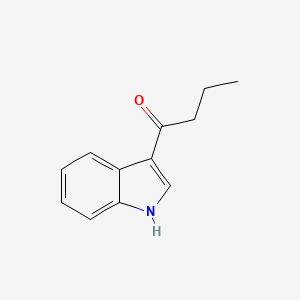
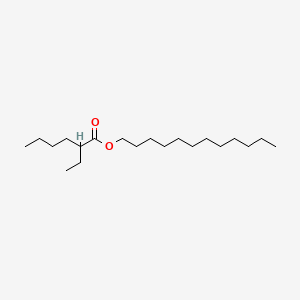

![Bis[2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl] 2,4-diphenylcyclobutane-1,3-dicarboxylate, stereoisomer](/img/structure/B1605676.png)

